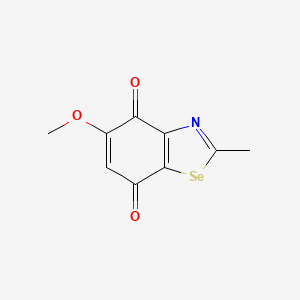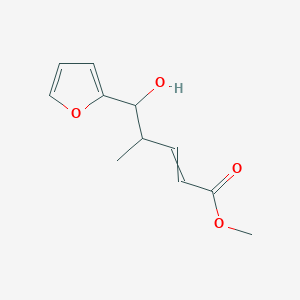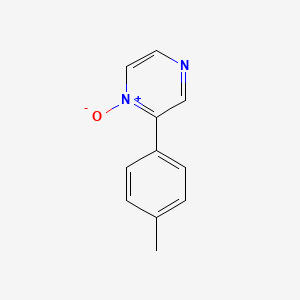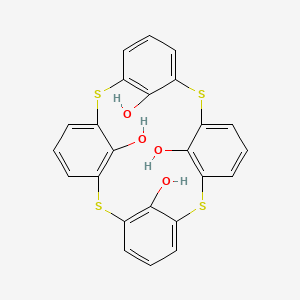
Agn-PC-0LP57K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0LP57K is a chemical compound with the molecular formula C22H33BrO4 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0LP57K involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary, but it typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and reaction times, to ensure the desired product is obtained.
Purification: After the reactions are complete, the product is purified using techniques such as liquid chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to maximize yield and minimize waste, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LP57K undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Agn-PC-0LP57K has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Agn-PC-0LP57K involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Agn-PC-0LP57K can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
AGN-PC-0CUK9P: This compound has similar structural features and is studied for its dual inhibitory effects on RET and VEGFR2.
Decursin and Decursinol Angelate: These compounds, found in Korean Angelica, have similar biological activities and are used in cancer research.
In comparison, this compound stands out due to its specific molecular structure and unique properties, making it a valuable compound for various scientific applications.
Properties
CAS No. |
182496-69-1 |
|---|---|
Molecular Formula |
C24H16O4S4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C24H16O4S4/c25-21-13-5-1-6-14(21)30-16-8-3-10-18(23(16)27)32-20-12-4-11-19(24(20)28)31-17-9-2-7-15(29-13)22(17)26/h1-12,25-28H |
InChI Key |
DURXNMJYAJESOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C(=CC=C3)SC4=CC=CC(=C4O)SC5=CC=CC(=C5O)S2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)



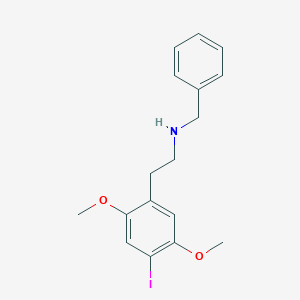

![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
